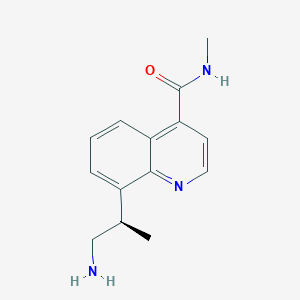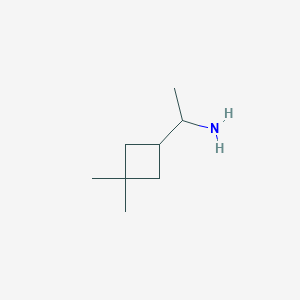
1-(3,3-Dimethylcyclobutyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethylcyclobutyl)ethanamine: is an organic compound characterized by a cyclobutyl ring substituted with two methyl groups at the 3-position and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,3-Dimethylcyclobutyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with acetylene in the presence of a transition metal catalyst and acid. This reaction yields 3,3-dimethyl-1-butyne, which can then be further processed to obtain this compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using readily available raw materials and catalysts. The process is optimized for high yield and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Dimethylcyclobutyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
1-(3,3-Dimethylcyclobutyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylcyclobutyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(3,3-Dimethylcyclobutyl)ethanamine hydrochloride
- ®-1-(3,3-Dimethylcyclobutyl)ethanamine hydrochloride
- (S)-1-(3,3-Dimethylcyclobutyl)ethanamine hydrochloride
Comparison: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its hydrochloride salts, the free base form may exhibit different solubility and reactivity characteristics .
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1-(3,3-dimethylcyclobutyl)ethanamine |
InChI |
InChI=1S/C8H17N/c1-6(9)7-4-8(2,3)5-7/h6-7H,4-5,9H2,1-3H3 |
InChI Key |
BMYCIMJFSWVVOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC(C1)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


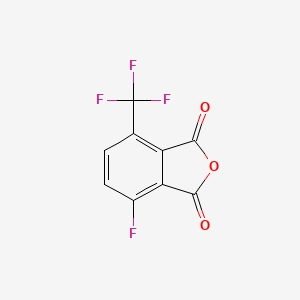
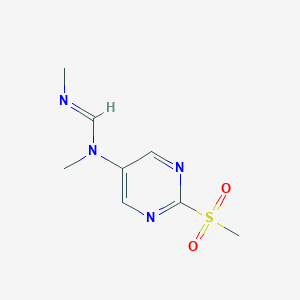
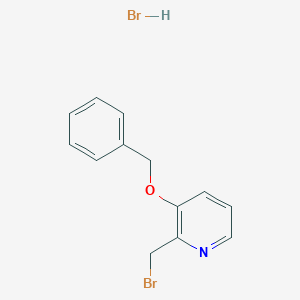
![Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate](/img/structure/B13121965.png)
![2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid](/img/structure/B13121977.png)
![2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13121983.png)
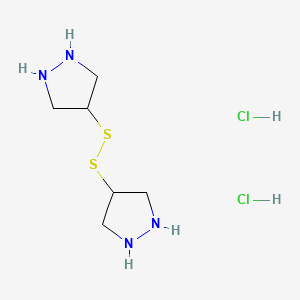
![2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13121986.png)
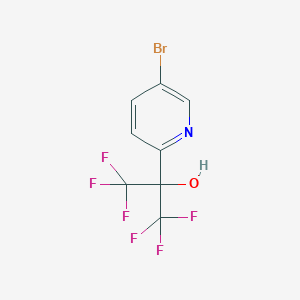
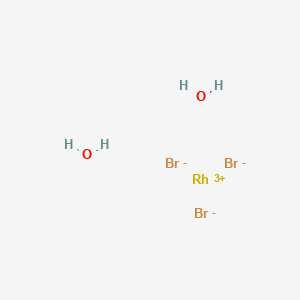
![5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13122012.png)

